Alendronate disodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

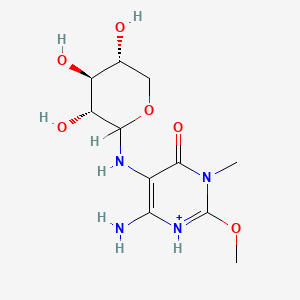

Alendronate disodium is a bisphosphonate compound used primarily in the treatment and prevention of osteoporosis and other bone diseases such as Paget’s disease. It functions by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alendronate disodium involves the reaction of 4-aminobutyric acid with phosphorous acid and phosphorus trichloride in the presence of an ionic liquid. The reaction is carried out at a temperature of 55-65°C, resulting in the formation of this compound trihydrate as a white crystalline powder .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for high yield and purity. The process involves the use of mild reaction conditions and simple operations, making it environmentally friendly. The ionic liquid used in the reaction serves both as a reaction medium and a catalyst, facilitating the separation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Alendronate disodium undergoes various chemical reactions, including nucleophilic aromatic substitution reactions. It reacts with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole and 2,4-dinitrofluorobenzene to form chromogenic derivatives .

Common Reagents and Conditions

The common reagents used in the reactions of this compound include ninhydrin, sodium bicarbonate, and concentrated hydrochloric acid. These reactions are typically carried out in methanolic solutions under controlled temperatures .

Major Products Formed

The major products formed from the reactions of this compound include various chromogenic derivatives that can be analyzed using spectrophotometric methods. These derivatives are useful for the quantitative determination of this compound in pharmaceutical formulations .

Scientific Research Applications

Alendronate disodium has a wide range of scientific research applications:

Mechanism of Action

Alendronate disodium binds to bone hydroxyapatite and is taken up by osteoclasts during bone resorption. It inhibits the activity of osteoclasts, reducing bone resorption and leading to an increase in bone mineral density. The compound’s mechanism of action involves the inhibition of the mevalonate pathway, which is essential for osteoclast function .

Comparison with Similar Compounds

Similar Compounds

Risedronate: Another bisphosphonate used for the treatment of osteoporosis. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetics.

Ibandronate: A bisphosphonate that is administered less frequently than alendronate disodium and is used for similar indications.

Zoledronate: A more potent bisphosphonate that is used for the treatment of severe osteoporosis and Paget’s disease.

Uniqueness

This compound is unique in its high affinity for bone hydroxyapatite and its ability to inhibit osteoclast-mediated bone resorption effectively. It is also known for its relatively long half-life, which allows for less frequent dosing compared to some other bisphosphonates .

Properties

CAS No. |

134606-40-9 |

|---|---|

Molecular Formula |

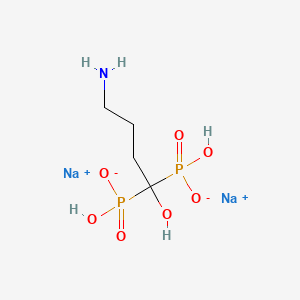

C4H11NNa2O7P2 |

Molecular Weight |

293.06 g/mol |

IUPAC Name |

disodium;[4-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]butyl]-hydroxyphosphinate |

InChI |

InChI=1S/C4H13NO7P2.2Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12);;/q;2*+1/p-2 |

InChI Key |

LMWOPQOPFYJQLI-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(O)(P(=O)(O)[O-])P(=O)(O)[O-])CN.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.